molecular formula C6H13NO5 B12698532 D-beta-Mannosamine CAS No. 6490-72-8

D-beta-Mannosamine

Cat. No.: B12698532
CAS No.: 6490-72-8
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-AIECOIEWSA-N
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Description

D-beta-Mannosamine is a hexosamine monosaccharide, which is a type of sugar molecule. It is a derivative of mannose, a simple sugar, and is characterized by the presence of an amino group in place of a hydroxyl group. This compound is significant in various biological processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-beta-Mannosamine can be synthesized through several methods:

Industrial Production Methods

This compound is produced industrially by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to this compound .

Chemical Reactions Analysis

Types of Reactions

D-beta-Mannosamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: This reaction involves the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce corresponding carboxylic acids, while reduction can yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the biosynthesis of sialic acids and its involvement in glycosylation processes. Its structural features and reactivity make it distinct from other hexosamines like D-glucosamine and N-acetyl-D-mannosamine .

Properties

CAS No.

6490-72-8

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(2R,3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6-/m1/s1

InChI Key

MSWZFWKMSRAUBD-AIECOIEWSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Origin of Product

United States

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